JNJ-38877605 is a small molecule identified and developed through extensive structure-based drug design. [] It acts as a potent, selective, and orally bioavailable inhibitor of the catalytic activity of the c-Met receptor tyrosine kinase (RTK). [, ] This kinase and its ligand, hepatocyte growth factor (HGF), are implicated in various cellular processes, including proliferation, survival, motility, invasion, and metastasis of tumor cells. [, ] JNJ-38877605 is classified as an ATP-competitive inhibitor, specifically targeting the catalytic activity of c-Met kinase. [, ]
6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline is a complex organic compound notable for its intricate molecular structure and potential biological applications. This compound is classified under heterocyclic compounds, specifically as a quinoline derivative that incorporates multiple ring systems including a triazolo-pyridazine and a pyrazole moiety. Its molecular formula is , indicating the presence of fluorine and nitrogen-rich functional groups, which are significant in medicinal chemistry for enhancing biological activity and selectivity towards specific targets.
The synthesis of 6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline involves several key steps:
The synthesis requires precise control of reaction conditions including temperature, pH, and reaction time to ensure high yields and purity. Each step may involve specific reagents and solvents that are critical for successful cyclization and functional group transformations.
The molecular structure of 6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline features a quinoline core substituted with a difluoromethyl group at one position and a complex triazolo-pyridazine moiety at another. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound.
The compound has a molecular weight of approximately 372.34 g/mol. Its structural complexity is reflected in its multiple heterocycles which contribute to its potential pharmacological properties .
6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline can undergo several chemical reactions:
The mechanism of action for 6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline primarily involves its interaction with specific enzymes such as kinases. By binding to their active sites, this compound inhibits their activity, disrupting critical cellular signaling pathways that regulate cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells. The incorporation of fluorine atoms further enhances its binding affinity and selectivity for these targets .
The compound exhibits characteristics typical of heterocyclic aromatic compounds including:
Key chemical properties include:
6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline has significant potential in scientific research and drug development:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3